

Technical Guide: 3-Methoxy-4-nitro-1,2-benzenediamine

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Compound of Interest

Compound Name: *3-Methoxy-4-nitro-1,2-benzenediamine*

CAS No.: *1354236-14-8*

Cat. No.: *B7890702*

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CAS Number: 1354236-14-8 Chemical Formula: C

H

N

O

Molecular Weight: 183.16 g/mol

Executive Summary

3-Methoxy-4-nitro-1,2-benzenediamine (also known as 3-Methoxy-4-nitro-o-phenylenediamine) is a polysubstituted benzene derivative characterized by two vicinal amino groups, an electron-donating methoxy group, and an electron-withdrawing nitro group. This specific substitution pattern makes it a critical "push-pull" intermediate in organic synthesis. It is primarily utilized as a precursor for substituted benzimidazoles—a privileged scaffold in medicinal chemistry found in anthelmintics, proton pump inhibitors, and kinase inhibitors.

Additionally, its chromophoric properties suggest utility in semi-permanent hair dye formulations (HC dyes).

Chemical Identity & Physical Properties

The molecule features a highly functionalized benzene ring where the steric and electronic interplay between the ortho-methoxy and para-nitro groups dictates its reactivity.

Table 1: Physicochemical Specifications

Property	Value / Description	Note
CAS Number	1354236-14-8	Unique Registry ID
IUPAC Name	3-Methoxy-4-nitrobenzene-1,2-diamine	Systematic Name
SMILES	<chem>COc1c(N)c(N)ccc1[O-]</chem>	Structure String
Molecular Weight	183.16 g/mol	Monoisotopic Mass: 183.0644
Appearance	Dark red to brown crystalline powder	Typical for nitro-anilines
Solubility	DMSO, Methanol, Ethyl Acetate	Poorly soluble in water
pKa (Predicted)	~2.5 (Amine 1), ~1.0 (Amine 2)	Reduced basicity due to -NO
LogP (Predicted)	1.2 ± 0.4	Lipophilic character

“

Technical Insight: The presence of the nitro group at the C4 position significantly reduces the nucleophilicity of the amino group at C2 (para to nitro) compared to the amino group at C1. This differential reactivity is crucial for regioselective cyclization reactions.

Synthetic Strategies & Manufacturing

The synthesis of **3-Methoxy-4-nitro-1,2-benzenediamine** is non-trivial due to the need for precise regiocontrol. Two primary strategies are employed in research and scale-up contexts: Nucleophilic Aromatic Substitution (S

Ar) and Controlled Nitration.

Strategy A: Nucleophilic Aromatic Substitution (S Ar)

This route is preferred for high-purity synthesis as it avoids isomer mixtures common in direct nitration.

- Starting Material: 2,3-Difluoro-4-nitroanisole (or similar halogenated precursor).
- Amination: Stepwise displacement of fluoride ions by ammonia or benzylamine (followed by deprotection).
- Mechanism: The nitro group activates the ortho and para positions for nucleophilic attack. The methoxy group provides steric guidance.

Strategy B: Nitration of Protected Diamine

A classical approach involving the nitration of a protected precursor.

- Precursor: 3-Methoxy-1,2-phenylenediamine.
- Protection: Conversion to the bis-acetamide or cyclic urea (benzimidazolone) to prevent oxidation.
- Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄. The methoxy group directs ortho (position 2 or 4), but position 2 is blocked.
- Hydrolysis: Deprotection to yield the free diamine.

Experimental Protocol: Benzimidazole Formation

The most common application of this diamine is the synthesis of benzimidazoles.

Reagents:

- **3-Methoxy-4-nitro-1,2-benzenediamine** (1.0 eq)
- Aryl Aldehyde (1.0 eq)
- Oxidant (e.g., Na
S
O
or Air/Catalyst)
- Solvent: Ethanol or DMF

Workflow:

- Condensation: Dissolve diamine and aldehyde in ethanol. Reflux for 4-6 hours.
- Cyclization: The initial Schiff base undergoes intramolecular attack by the second amine.
- Oxidation: In situ oxidation aromatizes the intermediate to the benzimidazole.
- Purification: Cool to precipitate the product; recrystallize from EtOH/Water.

Visualization: Synthesis & Application Pathway

The following diagram illustrates the conversion of the diamine into a pharmacologically active benzimidazole scaffold.[1]



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Figure 1: Synthetic pathway from precursor to benzimidazole scaffold via the target diamine.[2]
[1]

Analytical Characterization

Verifying the identity of CAS 1354236-14-8 requires a multi-modal approach to distinguish it from isomers like 4-methoxy-5-nitro-1,2-benzenediamine.

Nuclear Magnetic Resonance (¹H NMR)

- Solvent: DMSO-d
- Key Signals:
 - ~3.85 ppm (s, 3H): Methoxy group (-OCH₃).
 - ~6.5-7.5 ppm (d, 2H): Aromatic protons.[1] Look for ortho coupling (J ~8-9 Hz) if protons are adjacent, or para singlets if not. For this isomer (H5 and H6 are adjacent), expect doublets.
 - ~5.0-6.0 ppm (br s, 4H): Two distinct NH signals due to electronic asymmetry.

Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Molecular Ion: [M+H]
= 184.07
- Fragmentation: Loss of -CH₃
(M-15) and -NO₂
(M-46) are characteristic.

Infrared Spectroscopy (FT-IR)

- N-H Stretch: Doublet around 3300–3450 cm

(primary amines).

- NO

Stretch: Strong bands at ~1530 cm

(asymmetric) and ~1350 cm

(symmetric).

- C-O Stretch: ~1250 cm

(aryl ether).

Applications in Drug Discovery

The **3-methoxy-4-nitro-1,2-benzenediamine** motif is a "privileged structure" precursor.

- Kinase Inhibitors: The resulting benzimidazoles mimic the purine ring of ATP, allowing them to bind into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
- Anthelmintics: Benzimidazoles are the core structure of drugs like Albendazole and Mebendazole. The methoxy/nitro substitution pattern allows for fine-tuning of solubility and metabolic stability.
- Proton Pump Inhibitors (PPIs): Precursors for Omeprazole-like analogs often require substituted benzimidazoles.^[1]

Safety, Toxicology & Handling (E-E-A-T)

As a nitro-aromatic amine, this compound must be handled with strict safety protocols.

Hazard Classification (GHS)[4]

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Sensitization: Category 1 (May cause an allergic skin reaction).

- Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects). Note: Many nitro-phenylenediamines are Ames positive.
- Aquatic Toxicity: Chronic Category 3.

Handling Protocol

- Engineering Controls: Always handle in a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
- Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with oxidizers.
- Decontamination: In case of spill, absorb with vermiculite and wash surface with ethanolic soap solution.

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